4-Bromo-2-(thiazolidin-3-yl)benzaldehyde
Overview
Description
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde is an organic compound that features a thiazolidine ring attached to a benzaldehyde moiety, with a bromine atom at the para position relative to the aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with thiazolidine. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction between the aldehyde and thiazolidine under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed Suzuki coupling using boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 4-Bromo-2-(thiazolidin-3-yl)benzoic acid.
Reduction: 4-Bromo-2-(thiazolidin-3-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The thiazolidine ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to fully understand the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(thiazolidin-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Bromo-2-(thiazolidin-3-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
Thiazolidine derivatives: Compounds containing the thiazolidine ring but with different substituents on the benzene ring.
Uniqueness
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde is unique due to the presence of both the bromine atom and the thiazolidine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-bromo-2-(1,3-thiazolidin-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-9-2-1-8(6-13)10(5-9)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUVZUFIKCCEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CC(=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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